![molecular formula C14H12N4 B13139020 2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile CAS No. 64089-23-2](/img/structure/B13139020.png)
2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is a heterocyclic compound belonging to the bipyridine family This compound is characterized by its two pyridine rings connected by a single bond, with methyl groups at the 2’ and 6’ positions and nitrile groups at the 3’ and 5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile can be achieved through a multistep process involving the Hantzsch dihydropyridine reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions in ethanol. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: The major product is the oxidized pyridine derivative.
Reduction: The major products are the corresponding amines.
Substitution: Various substituted bipyridine derivatives are formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 1,1’-Dimethyl-1,1’,2,2’,3,3’,6,6’-octahydro-4,4’-bipyridine
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester
- 4-Cyclohexyl-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate
Uniqueness
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is unique due to its specific substitution pattern and the presence of nitrile groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64089-23-2 |
|---|---|
Molekularformel |
C14H12N4 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-11(7-15)14(12(8-16)10(2)18-9)13-5-3-4-6-17-13/h3-6,14,18H,1-2H3 |
InChI-Schlüssel |
UIFQQAGWFVSVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



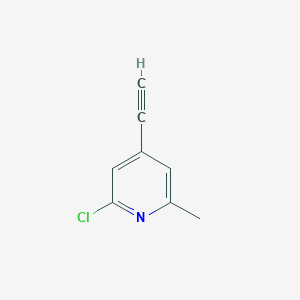
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)
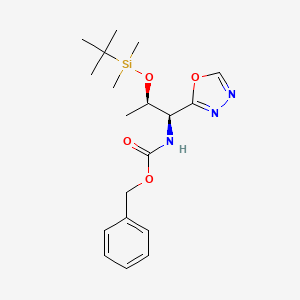


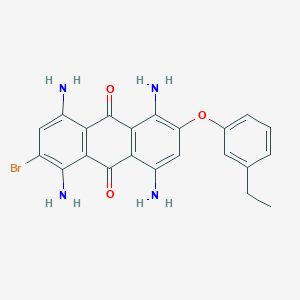

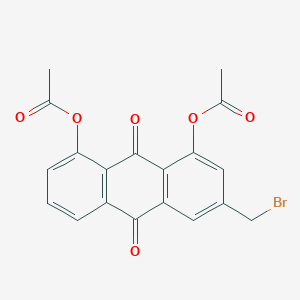
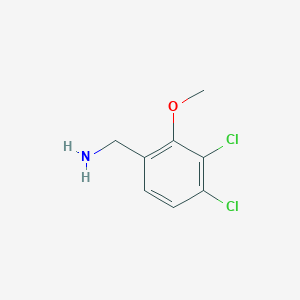
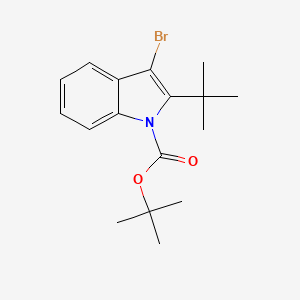
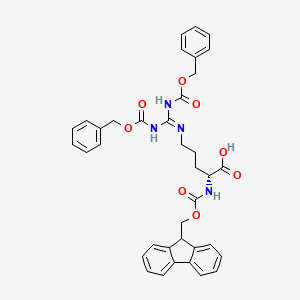
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

